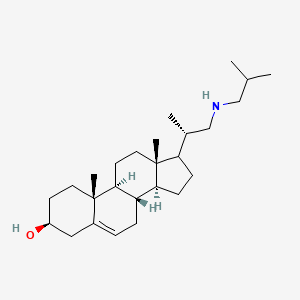

23-Azacholesterol

Description

Structure

3D Structure

Properties

CAS No. |

29588-39-4 |

|---|---|

Molecular Formula |

C26H45NO |

Molecular Weight |

387.6 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-17-[(2S)-1-(2-methylpropylamino)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C26H45NO/c1-17(2)15-27-16-18(3)22-8-9-23-21-7-6-19-14-20(28)10-12-25(19,4)24(21)11-13-26(22,23)5/h6,17-18,20-24,27-28H,7-16H2,1-5H3/t18-,20+,21+,22?,23+,24+,25+,26-/m1/s1 |

InChI Key |

VEHNVYQXLUWVLW-ZWXYYREYSA-N |

SMILES |

CC(C)CNCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Isomeric SMILES |

C[C@H](CNCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)CNCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Synonyms |

23-azacholesterol |

Origin of Product |

United States |

Foundational & Exploratory

23-Azacholesterol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

23-Azacholesterol is a potent modulator of cellular cholesterol biosynthesis, acting as a specific inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). This inhibition halts the final step of the Bloch pathway of cholesterol synthesis, leading to the accumulation of the cholesterol precursor, desmosterol, and a concurrent reduction in cellular cholesterol levels. The accumulation of desmosterol is not a mere side effect but a key mechanistic event, as desmosterol itself is a biologically active molecule. It serves as an endogenous agonist for Liver X Receptors (LXRs), nuclear receptors that play a pivotal role in regulating lipid metabolism and inflammation. The dual action of this compound—cholesterol reduction and LXR activation via desmosterol—makes it a valuable research tool and a potential therapeutic agent for conditions characterized by dysregulated lipid homeostasis and inflammation. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, experimental methodologies, and relevant biological pathways associated with this compound's activity.

Core Mechanism of Action: Inhibition of DHCR24

The primary molecular target of this compound is 24-dehydrocholesterol reductase (DHCR24), an enzyme localized to the endoplasmic reticulum. DHCR24 catalyzes the NADPH-dependent reduction of the C24-25 double bond in desmosterol to yield cholesterol. This compound, as a structural analog of cholesterol, is believed to act as a competitive inhibitor of DHCR24.

Impact on Sterol Composition

The inhibition of DHCR24 by this compound leads to a significant shift in the cellular sterol profile, characterized by a dose-dependent decrease in cholesterol and a corresponding increase in desmosterol.

Table 1: Quantitative Effects of Azacholesterols on Sterol Composition

| Compound | Concentration | Cell Type/System | % Desmosterol of Total Sterols | % Cholesterol of Total Sterols | Citation |

| 20,25-Diazacholesterol | 10 nM | HeLa Cells | ~90% | ~10% | [1](2) |

| This compound | 1 µM | Saccharomyces cerevisiae | Significant increase in zymosterol (precursor) | Significant decrease in ergosterol | [3](4) |

| This compound | 10 µM | Saccharomyces cerevisiae | Zymosterol: 58-61% | Ergosterol significantly reduced | [3](4) |

Downstream Signaling: Desmosterol-Mediated LXR Activation

The accumulation of desmosterol is a key event in the mechanism of action of this compound. Desmosterol has been identified as a potent endogenous agonist of Liver X Receptors (LXRα and LXRβ).[1][3] LXRs are nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.

LXR Target Gene Upregulation

Upon activation by desmosterol, the LXR/RXR heterodimer upregulates the transcription of genes involved in cholesterol efflux, transport, and fatty acid metabolism. This includes:

-

ATP-binding cassette transporter A1 (ABCA1): Promotes the efflux of cholesterol and phospholipids to apolipoprotein A-I (apoA-I), a crucial step in reverse cholesterol transport.

-

ATP-binding cassette transporter G1 (ABCG1): Mediates the efflux of cholesterol to high-density lipoprotein (HDL).

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A key transcription factor that promotes the synthesis of fatty acids and triglycerides.[1][5]

The activation of LXR by desmosterol creates a feedback loop that helps to manage cellular lipid levels.

Experimental Protocols

DHCR24 Enzyme Activity Assay

This protocol describes an in vitro assay to measure the enzymatic activity of DHCR24 by quantifying the conversion of desmosterol to cholesterol.[6]

Materials:

-

Cell lysates or purified DHCR24 enzyme

-

Desmosterol (substrate)

-

NADPH (cofactor)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

-

Internal standard (e.g., epicoprostanol)

-

Organic solvents for extraction (e.g., hexane, isopropanol)

-

HPLC or GC-MS system for sterol analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate or purified enzyme with the assay buffer.

-

Initiate Reaction: Add desmosterol and NADPH to the reaction mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding an organic solvent mixture (e.g., hexane:isopropanol, 3:2 v/v) and the internal standard.

-

Extraction: Vortex vigorously to extract the lipids into the organic phase. Centrifuge to separate the phases.

-

Sample Preparation: Transfer the organic (upper) phase to a new tube and evaporate the solvent under a stream of nitrogen.

-

Derivatization (for GC-MS): If using GC-MS, derivatize the sterols (e.g., silylation) to increase their volatility.

-

Analysis: Resuspend the dried extract in a suitable solvent and analyze the levels of desmosterol and cholesterol by HPLC or GC-MS.

-

Quantification: Calculate DHCR24 activity based on the amount of cholesterol produced relative to the amount of substrate added and the protein concentration of the lysate.

Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) for Sterol Analysis

This method allows for the separation of sterols based on the number and position of double bonds, making it ideal for resolving cholesterol and desmosterol.[7][8]

Materials:

-

HPLC system with a UV or evaporative light scattering detector (ELSD)

-

Silver-impregnated HPLC column (e.g., ChromSpher 5 Lipids)

-

Mobile phase solvents (e.g., hexane, isopropanol, acetonitrile)

-

Sterol standards (cholesterol, desmosterol)

Procedure:

-

Sample Preparation: Extract lipids from cells or tissues as described in the DHCR24 assay protocol. Resuspend the dried lipid extract in the initial mobile phase.

-

Column Equilibration: Equilibrate the silver-ion column with the starting mobile phase until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the HPLC system.

-

Elution: Elute the sterols using an isocratic or gradient mobile phase. A typical mobile phase could be a mixture of hexane and a more polar solvent like isopropanol or acetonitrile. The elution order is generally based on the number of double bonds, with saturated sterols eluting first, followed by monounsaturated sterols like cholesterol, and then di-unsaturated sterols like desmosterol.

-

Detection: Detect the eluting sterols using a UV detector (if the sterols have a chromophore) or a more universal detector like an ELSD.

-

Quantification: Identify and quantify the cholesterol and desmosterol peaks by comparing their retention times and peak areas to those of the standards.

Broader Biological Context and Therapeutic Potential

The ability of this compound to modulate the cholesterol biosynthesis pathway and activate LXR signaling has several important implications:

-

Research Tool: It is an invaluable tool for studying the roles of cholesterol and desmosterol in various cellular processes, including membrane biology, signal transduction, and the regulation of gene expression.

-

Atherosclerosis: By reducing cholesterol levels and promoting cholesterol efflux via LXR activation, this compound and similar compounds have the potential to be investigated as anti-atherosclerotic agents.

-

Inflammation: The LXR-mediated anti-inflammatory effects suggest potential applications in chronic inflammatory diseases.

-

Neurodegenerative Diseases: Given the critical role of cholesterol metabolism in the brain, modulating this pathway could be relevant for neurodegenerative disorders like Alzheimer's disease.

Conclusion

This compound's mechanism of action is centered on the specific inhibition of DHCR24, leading to a profound alteration of the cellular sterol landscape. The resulting accumulation of desmosterol activates LXR signaling pathways, initiating a cascade of events that regulate lipid homeostasis and inflammation. This technical guide provides a foundational understanding of these processes, offering researchers and drug development professionals a framework for utilizing this compound in their studies and for exploring its therapeutic potential. Further research is warranted to fully elucidate the pharmacokinetics, pharmacodynamics, and safety profile of this and other DHCR24 inhibitors in mammalian systems.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Azasterol inhibitors in yeast. Inhibition of the 24-methylene sterol delta24(28)-reductase and delta24-sterol methyltransferase of Saccharomyces cerevisiae by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Silver ion high pressure liquid chromatography provides unprecedented separation of sterols: application to the enzymatic formation of cholesta-5,8-dien-3 beta-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sterol synthesis. A timely look at the capabilities of conventional and silver ion high performance liquid chromatography for the separation of C27 sterols related to cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 23-Azacholesterol as a Cholesterol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-Azacholesterol is a synthetic azasterol that acts as a potent inhibitor of cholesterol biosynthesis. This technical guide provides a comprehensive overview of its mechanism of action, detailing its primary target, the enzyme 24-dehydrocholesterol reductase (DHCR24). By inhibiting this key enzyme in the Bloch pathway of cholesterol synthesis, this compound induces the accumulation of the cholesterol precursor desmosterol, leading to significant downstream effects on cellular processes. This document outlines quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of the involved biological pathways and experimental workflows.

Introduction

Cholesterol is an essential lipid molecule, vital for maintaining the structural integrity and fluidity of mammalian cell membranes. It also serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The biosynthesis of cholesterol is a complex, multi-step process, with numerous enzymes providing potential targets for therapeutic intervention. One such target is the terminal enzyme in the Bloch pathway, 24-dehydrocholesterol reductase (DHCR24).

This compound is a nitrogen-containing derivative of cholesterol that has been identified as an inhibitor of cholesterol biosynthesis. Its primary mechanism of action involves the direct inhibition of DHCR24, the enzyme responsible for the conversion of desmosterol to cholesterol. This inhibition leads to a decrease in cellular cholesterol levels and a corresponding accumulation of desmosterol, a bioactive lipid with its own distinct signaling properties. The ability of this compound to modulate cellular sterol composition makes it a valuable tool for studying the roles of cholesterol and desmosterol in various biological processes, including signal transduction, membrane organization, and the pathogenesis of diseases linked to dysregulated lipid metabolism.

Mechanism of Action

This compound exerts its inhibitory effect on cholesterol biosynthesis by targeting the enzyme 24-dehydrocholesterol reductase (DHCR24). DHCR24 is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase located in the endoplasmic reticulum membrane.[1] It catalyzes the final step in the Bloch pathway of cholesterol synthesis, the reduction of the C24-C25 double bond of desmosterol to yield cholesterol.

By binding to DHCR24, this compound competitively inhibits the binding of the natural substrate, desmosterol. This leads to a halt in the conversion of desmosterol to cholesterol, resulting in a significant accumulation of desmosterol within the cell. The increased levels of desmosterol can, in turn, activate various signaling pathways, including those mediated by the Liver X Receptor (LXR), a key regulator of lipid metabolism and inflammation.[2]

The inhibition of DHCR24 and the subsequent accumulation of desmosterol have been shown to impact the formation and composition of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids that play crucial roles in signal transduction and protein trafficking.

Quantitative Data

The inhibitory potency of this compound has been evaluated in various studies. The following table summarizes the available quantitative data on its effects.

| Compound | Target Enzyme | Organism/Cell Type | Inhibition Metric | Value | Reference |

| This compound | 24-methylene sterol Δ24(28)-reductase | Saccharomyces cerevisiae | Concentration for total inhibition | 1 µM | [1] |

| This compound | 24-sterol methyltransferase | Saccharomyces cerevisiae | % Inhibition | 71% at 10 µM | [1] |

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the late stages of the cholesterol biosynthesis pathway (Bloch pathway) and highlights the point of inhibition by this compound.

Downstream Effects of DHCR24 Inhibition

The accumulation of desmosterol due to DHCR24 inhibition triggers a cascade of downstream signaling events, primarily through the activation of the Liver X Receptor (LXR).

Experimental Workflow for Studying this compound

A typical experimental workflow to investigate the effects of this compound is depicted below.

Experimental Protocols

Cell Culture and Treatment with this compound

Objective: To treat cultured mammalian cells with this compound to inhibit cholesterol biosynthesis.

Materials:

-

Mammalian cell line (e.g., HepG2, CHO, primary hepatocytes)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (e.g., 6-well or 12-well)

Protocol:

-

Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

-

Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

After incubation, proceed with cell harvesting for downstream analysis (e.g., lipid extraction, protein analysis).

Lipid Extraction and Sterol Quantification by GC-MS

Objective: To extract lipids from treated cells and quantify the levels of cholesterol and desmosterol using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Treated and control cells from Protocol 5.1

-

PBS

-

Methanol

-

Chloroform

-

Potassium hydroxide (KOH) solution

-

Hexane

-

Internal standard (e.g., epicoprostanol or deuterated cholesterol)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system

Protocol:

-

Cell Harvesting and Lipid Extraction:

-

Wash the cell monolayer twice with ice-cold PBS.

-

Scrape the cells in PBS and transfer to a glass tube.

-

Perform a Bligh-Dyer lipid extraction by adding a mixture of chloroform and methanol (typically 2:1 v/v) to the cell suspension.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Saponification:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add methanolic KOH to the dried lipids and heat at 60-80°C for 1-2 hours to hydrolyze the cholesteryl esters.

-

-

Sterol Extraction:

-

After saponification, add water and extract the non-saponifiable lipids (including free sterols) with hexane.

-

Repeat the hexane extraction twice and pool the organic phases.

-

-

Derivatization:

-

Evaporate the hexane under nitrogen.

-

Add the derivatizing agent to the dried sterols and heat at 60-80°C for 30-60 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the TMS-derivatized sterols.

-

Monitor the characteristic ions for cholesterol-TMS and desmosterol-TMS in the mass spectrometer.

-

Quantify the amounts of cholesterol and desmosterol by comparing their peak areas to that of the internal standard.

-

Isolation of Lipid Rafts and Proteomic Analysis

Objective: To isolate lipid rafts from treated cells and analyze their protein composition by mass spectrometry-based proteomics.

Materials:

-

Treated and control cells from Protocol 5.1

-

Lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or Brij-98) at 4°C

-

Sucrose solutions of varying concentrations (e.g., 40%, 30%, 5%)

-

Ultracentrifuge and appropriate tubes

-

Reagents for protein quantification (e.g., BCA assay)

-

Reagents and equipment for SDS-PAGE and in-gel digestion

-

LC-MS/MS system for proteomic analysis

Protocol:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in the cold detergent-containing lysis buffer on ice for 30-60 minutes.

-

-

Sucrose Density Gradient Ultracentrifugation:

-

Mix the cell lysate with a high-concentration sucrose solution to bring the final concentration to approximately 40%.

-

Create a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering decreasing concentrations of sucrose solutions (e.g., 30% and 5%) on top of the lysate-sucrose mixture.

-

Centrifuge at high speed (e.g., >100,000 x g) for an extended period (e.g., 18-24 hours) at 4°C.

-

-

Fraction Collection:

-

After centrifugation, lipid rafts will float to the interface between the lower sucrose concentrations due to their low buoyant density.

-

Carefully collect fractions from the top of the gradient. The lipid raft fraction is typically visible as a light-scattering band.

-

-

Protein Precipitation and Quantification:

-

Precipitate the protein from the lipid raft fractions using methods like trichloroacetic acid (TCA) precipitation.

-

Resuspend the protein pellet and determine the protein concentration.

-

-

Proteomic Analysis:

-

Separate the proteins by SDS-PAGE.

-

Excise the protein bands and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify and quantify the proteins using appropriate bioinformatics software to determine changes in the lipid raft proteome upon this compound treatment.

-

Conclusion

This compound serves as a valuable research tool for investigating the intricacies of cholesterol biosynthesis and the cellular functions of cholesterol and its precursor, desmosterol. Its specific inhibition of DHCR24 allows for targeted manipulation of cellular sterol composition, providing insights into the roles of these lipids in membrane organization, signal transduction, and disease. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further explore the multifaceted effects of this compound and its potential as a modulator of cellular lipid homeostasis. Further quantitative studies are warranted to fully characterize its inhibitory profile in mammalian systems, which will be crucial for its potential development as a therapeutic agent.

References

23-Azacholesterol: A Technical Overview of a Sterol Biosynthesis Inhibitor

Disclaimer: This document aims to provide a comprehensive technical guide on 23-Azacholesterol. However, a thorough search of scientific literature and patent databases has revealed significant gaps in the publicly available information regarding its original discovery, detailed synthesis protocols, and extensive studies on its mechanism of action in mammalian systems. The following information is based on the available research, which is primarily focused on its effects in yeast.

Introduction

This compound is a synthetic azasterol, a class of compounds where a nitrogen atom replaces a carbon atom in the steroid ring or side chain. These molecules are often designed as inhibitors of enzymes involved in sterol biosynthesis due to their structural similarity to the natural substrates. This compound has been identified as an inhibitor of specific enzymes in the sterol biosynthetic pathway, making it a tool for studying the roles of various sterols in cellular processes.

Discovery and History

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of enzymes involved in the later stages of sterol biosynthesis. The most well-documented effects are in the yeast Saccharomyces cerevisiae.

Inhibition of Sterol Biosynthesis in Yeast

In yeast, this compound has been shown to inhibit two key enzymes:

-

24-Methylene sterol Δ24(28)-reductase: This enzyme is responsible for the reduction of the double bond at position 24(28) in the sterol side chain, a crucial step in the formation of ergosterol, the main sterol in fungi.

-

Δ24-Sterol methyltransferase: This enzyme catalyzes the methylation of the sterol side chain, another important modification in the ergosterol pathway.

Inhibition of these enzymes by this compound leads to a significant alteration in the sterol composition of the yeast cells, with an accumulation of the precursor zymosterol.[1]

Postulated Mechanism in Mammalian Cells

In mammalian cholesterol biosynthesis, the final step is the reduction of desmosterol to cholesterol, a reaction catalyzed by the enzyme desmosterol reductase (3β-Hydroxysterol Δ24-reductase or DHCR24) . Desmosterol has a double bond at C24 in the side chain, similar to the substrate of the yeast 24-methylene sterol Δ24(28)-reductase. Given its inhibitory activity in yeast, it is postulated that this compound acts as an inhibitor of mammalian desmosterol reductase. This would lead to an accumulation of desmosterol and a decrease in cholesterol levels. However, detailed studies, including IC50 values for this inhibition, are not available in the reviewed literature.

Cholesterol Biosynthesis Pathway and Point of Inhibition

The following diagram illustrates the terminal steps of the cholesterol biosynthesis pathway (Bloch pathway) and the postulated point of inhibition by this compound.

References

Biochemical Properties of 23-Azacholesterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-Azacholesterol is a synthetic azasterol, a class of compounds known for their potent inhibition of specific enzymes within the sterol biosynthesis pathway. This technical guide provides a comprehensive overview of the biochemical properties of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and its effects on cellular signaling pathways related to cholesterol homeostasis. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are included to support further research and drug development efforts.

Introduction

Cholesterol is an essential lipid for mammalian cell function, serving as a critical component of cell membranes and as a precursor for the synthesis of steroid hormones and bile acids. The biosynthesis of cholesterol is a complex, multi-step process, and its regulation is tightly controlled to maintain cellular homeostasis. Dysregulation of cholesterol metabolism is implicated in numerous diseases, including cardiovascular disease and certain cancers.

Azasterols are a class of nitrogen-containing sterol analogs that have been instrumental in elucidating the cholesterol biosynthetic pathway and have been investigated for their therapeutic potential. This compound acts as a specific inhibitor of key enzymes in the later stages of cholesterol synthesis. Understanding its precise biochemical properties is crucial for its application as a research tool and for the development of novel therapeutics targeting cholesterol metabolism.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of enzymes involved in the conversion of lanosterol to cholesterol. In yeast, it has been demonstrated to inhibit two key enzymes.[1] In mammalian cells, the corresponding orthologs are the primary targets.

-

24-Methylene Sterol Δ24(28)-Reductase (Yeast) / 3β-hydroxysterol-Δ24-reductase (DHCR24) (Mammals): This enzyme catalyzes the reduction of the C24-C28 double bond in the sterol side chain, a critical step in the conversion of desmosterol to cholesterol. Inhibition of this enzyme by this compound leads to the accumulation of the substrate, desmosterol.[2]

-

Δ24-Sterol Methyltransferase (SMT1) (Yeast) / Sterol C4-methyl-oxidase (SC4MOL/MSMO1) (Mammals): While not a direct ortholog in terms of substrate specificity, SMT1 in yeast is responsible for the methylation at C24. In mammals, SC4MOL is involved in the demethylation at the C4 position. Although this compound's primary mammalian target is considered to be DHCR24, its broader effects on sterol methyltransferases warrant consideration.

Kinetic studies on related azasterols suggest a mechanism of uncompetitive inhibition with respect to the sterol substrate and competitive inhibition with respect to the S-adenosyl-L-methionine (SAM) cofactor for methyltransferase activity.

Quantitative Data

The inhibitory potency of this compound has been quantified, primarily in yeast systems. The following table summarizes the available quantitative data.

| Enzyme Target | Organism | Parameter | Value | Reference |

| Δ24-Sterol Methyltransferase | Saccharomyces cerevisiae | IC50 | 4.8 µM | --INVALID-LINK-- |

| 24-Methylene Sterol Δ24(28)-Reductase | Saccharomyces cerevisiae | % Inhibition | Total inhibition at 1 µM | [1] |

Effects on Cellular Signaling Pathways

The inhibition of cholesterol biosynthesis by this compound has significant downstream effects on key signaling pathways that regulate cellular cholesterol homeostasis. The accumulation of desmosterol and the reduction in cellular cholesterol levels are the primary drivers of these effects.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway

The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis. In cholesterol-replete cells, the SREBP precursor is retained in the endoplasmic reticulum (ER). When ER cholesterol levels fall, the SREBP precursor is transported to the Golgi, where it is cleaved to release the active transcription factor, which then upregulates the expression of genes involved in cholesterol synthesis and uptake.

By inhibiting the final step of cholesterol synthesis, this compound is expected to lower cellular cholesterol levels, leading to the activation of the SREBP-2 pathway as a compensatory mechanism. Desmosterol, which accumulates upon DHCR24 inhibition, has been shown to be less effective than cholesterol in suppressing SREBP-2 processing, which would further enhance the activation of this pathway.[3]

Liver X Receptor (LXR) Signaling Pathway

LXRs are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol. Upon activation, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoters of target genes, upregulating genes involved in cholesterol efflux, transport, and excretion.

Desmosterol, the sterol that accumulates following DHCR24 inhibition by this compound, has been shown to be a potent agonist of LXR.[3] Therefore, treatment with this compound is expected to lead to the activation of LXR signaling, promoting the expression of genes such as ABCA1 and ABCG1, which are involved in reverse cholesterol transport.

Experimental Protocols

Detailed, step-by-step protocols are essential for the accurate assessment of the biochemical properties of this compound.

DHCR24 Enzyme Inhibition Assay

This protocol is adapted from methods used for similar sterol-modifying enzymes and is designed to quantify the inhibitory effect of this compound on DHCR24 activity. The principle of the assay is to measure the conversion of a labeled substrate (e.g., deuterated desmosterol) to the product (deuterated cholesterol) in the presence and absence of the inhibitor.

Materials:

-

Cell line overexpressing human DHCR24 (e.g., HEK293T or CHO cells)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Deuterated desmosterol (d6-desmosterol) as substrate

-

This compound

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 mM DTT)

-

Cofactors: NADPH

-

Organic solvents for lipid extraction (e.g., hexane, isopropanol)

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Enzyme Preparation:

-

Culture and harvest cells overexpressing DHCR24.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the microsomal fraction where DHCR24 is located.

-

Determine the protein concentration of the lysate.

-

-

Inhibition Assay:

-

Prepare a reaction mixture containing assay buffer, NADPH, and d6-desmosterol.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control (DMSO alone).

-

Pre-incubate the reaction mixture with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the cell lysate containing DHCR24.

-

Incubate the reaction at 37°C for a specific time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a quench solution (e.g., a mixture of chloroform and methanol).

-

-

Lipid Extraction and Analysis:

-

Perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).

-

Dry the lipid extract under a stream of nitrogen.

-

Derivatize the sterols if necessary for GC-MS analysis (e.g., silylation).

-

Analyze the samples by GC-MS or LC-MS/MS to quantify the amounts of d6-desmosterol and d6-cholesterol.

-

-

Data Analysis:

-

Calculate the percentage of substrate conversion to product for each inhibitor concentration.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a valuable tool for studying cholesterol biosynthesis and its regulation. Its specific inhibition of key enzymes, particularly DHCR24 in mammalian cells, leads to predictable changes in cellular sterol composition and the subsequent modulation of critical signaling pathways such as the SREBP and LXR pathways. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research into the biochemical properties of this compound and to support its potential development as a therapeutic agent for diseases associated with dysregulated cholesterol metabolism. Further studies are warranted to determine its precise inhibitory constants against mammalian enzymes and to fully elucidate its effects in various cell types and in vivo models.

References

- 1. Azasterol inhibitors in yeast. Inhibition of the 24-methylene sterol delta24(28)-reductase and delta24-sterol methyltransferase of Saccharomyces cerevisiae by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual roles for cholesterol in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of 23-Azacholesterol: A Technical Guide for Researchers

An In-depth Examination of Synthesis, Biological Activity, and Experimental Evaluation for Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 23-azacholesterol, a known inhibitor of sterol biosynthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, biological activities, and mechanisms of action of these compounds. It includes structured data for comparative analysis, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

This compound belongs to the family of azasteroids, which are sterol derivatives where a carbon atom in the steroid nucleus or side chain is replaced by a nitrogen atom. These compounds have garnered significant interest as inhibitors of enzymes involved in cholesterol and ergosterol biosynthesis. The primary target of many azasterols, including analogs of this compound, is δ24-sterol methyltransferase (SMT). This enzyme is crucial for the C24-alkylation of sterols, a key step in the biosynthesis of ergosterol in fungi and phytosterols in plants, but absent in vertebrates. This selectivity makes SMT an attractive target for the development of antifungal and antiparasitic agents with potentially low toxicity to humans. This guide will delve into the structural modifications of this compound and their impact on inhibitory activity and cellular processes.

Mechanism of Action: Inhibition of δ24-Sterol Methyltransferase

The primary mechanism of action for this compound and its analogs is the inhibition of δ24-sterol methyltransferase (SMT). This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C24 position of the sterol side chain. The introduction of a nitrogen atom in the side chain of the cholesterol molecule, as in azasterols, creates a cationic transition state analog that binds with high affinity to the SMT active site, thereby blocking the natural substrate.

The inhibition of SMT leads to a disruption of the normal sterol profile within the cell. Specifically, it causes the accumulation of sterol precursors, such as zymosterol and desmosterol, and a depletion of downstream products like ergosterol in fungi or cholesterol in mammalian cells (though the latter is more complex due to uptake mechanisms).

Signaling Pathway: Cholesterol Biosynthesis

The following diagram illustrates the key steps in the later stages of sterol biosynthesis and highlights the point of inhibition by this compound analogs.

Caption: Simplified schematic of the later stages of sterol biosynthesis, indicating the inhibition of δ24-sterol methyltransferase (SMT) by this compound analogs.

Quantitative Data on Inhibitory Activity

The inhibitory potency of various azasterol analogs against δ24-sterol methyltransferase has been evaluated. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds.

| Compound | IC50 (µM)[1] |

| 25-Azacholesterol hydrochloride | 0.05 |

| 25-Aza-24,25-dihydrozymosterol | 0.08 |

| 25-Azacholesterol | 0.14 |

| 25-Azacholestanol | 0.14 |

| 22,25-Diazacholesterol | 0.18 |

| 24-Azacholesterol | 0.22 |

| 25-Aza-24,25-dihydrolanosterol | 1.14 |

| This compound | 4.8 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound analogs.

Synthesis of Azasterols

General Synthetic Scheme:

-

Starting Material: A commercially available or readily synthesized sterol with a functionalized side chain (e.g., a ketone or an aldehyde at the desired position for nitrogen introduction).

-

Oximation: Reaction of the keto-steroid with hydroxylamine hydrochloride to form the corresponding oxime.

-

Beckmann Rearrangement: Rearrangement of the oxime to a lactam. This is a critical step for introducing the nitrogen atom into the side chain.

-

Reduction: Reduction of the lactam to the corresponding cyclic amine using a strong reducing agent like lithium aluminum hydride (LiAlH4).

-

Deprotection: Removal of any protecting groups (e.g., acetate group at C3) to yield the final azasterol.

In Vitro δ24-Sterol Methyltransferase (SMT) Enzyme Assay

This protocol is for determining the inhibitory activity of test compounds on SMT.

-

Enzyme Preparation: Recombinant SMT is expressed in and purified from a suitable host system (e.g., E. coli).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

Purified SMT enzyme

-

Substrate: Zymosterol (solubilized with a detergent like Tween 80)

-

Co-substrate: S-adenosyl-L-methionine (SAM), radiolabeled (e.g., [methyl-³H]SAM)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO) at various concentrations.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in methanol). Saponify the mixture by heating, then extract the non-saponifiable lipids (sterols) with an organic solvent (e.g., hexane).

-

Quantification: Measure the incorporation of the radiolabel into the sterol fraction using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Analysis of Cellular Sterol Composition by GC-MS

This protocol details the analysis of changes in the sterol profile of cells treated with azasterol analogs.

-

Cell Culture and Treatment: Culture the target cells (e.g., yeast, mammalian cells) in appropriate media. Treat the cells with the test compound at various concentrations for a defined period.

-

Cell Harvesting and Lipid Extraction: Harvest the cells by centrifugation. Extract the total lipids using a standard method, such as the Folch or Bligh-Dyer procedure.

-

Saponification: Saponify the lipid extract to release free sterols from their esterified forms.

-

Derivatization: Derivatize the free sterols to make them more volatile for GC analysis. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: Analyze the derivatized sterol fraction by gas chromatography-mass spectrometry (GC-MS).

-

GC Separation: Use a suitable capillary column (e.g., DB-5) to separate the different sterols based on their retention times.

-

MS Detection: Identify the individual sterols based on their mass spectra by comparison with a library of known sterol spectra.

-

-

Quantification: Quantify the relative amounts of each sterol by integrating the peak areas in the chromatogram.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the azasterol analogs.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of untreated control cells and calculate the IC50 value for cytotoxicity.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the evaluation of this compound analogs.

Experimental Workflow for Inhibitor Evaluation

Caption: A typical experimental workflow for the synthesis and evaluation of this compound analogs.

Logical Relationship of Downstream Cellular Effects

Inhibition of SMT by azasterols sets off a cascade of cellular events. The immediate effect is the alteration of the sterol profile, which can then lead to broader consequences on cellular signaling and function.

Caption: Logical flow of the cellular consequences following the inhibition of δ24-sterol methyltransferase by a this compound analog.

Conclusion

Structural analogs of this compound represent a promising class of compounds for the development of novel therapeutics, particularly in the realm of antifungal and antiparasitic agents. Their targeted mechanism of action, involving the specific inhibition of δ24-sterol methyltransferase, offers a pathway to selective toxicity against pathogens with minimal effects on the host. The data and protocols presented in this guide provide a framework for researchers to synthesize, evaluate, and understand the biological effects of these potent enzyme inhibitors. Further research into the structure-activity relationships and the downstream signaling consequences of SMT inhibition will be crucial for the optimization of these compounds for clinical applications.

References

Investigating Cellular Cholesterol Homeostasis with 23-Azacholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the use of 23-Azacholesterol as a tool to investigate cellular cholesterol homeostasis. This compound is a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24), leading to the accumulation of the cholesterol precursor desmosterol. This accumulation provides a unique model to study the intricate feedback mechanisms that govern cellular cholesterol levels, primarily through the modulation of Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) signaling pathways. This document details the mechanism of action of this compound, its effects on key signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for its application in cellular research.

Introduction to Cellular Cholesterol Homeostasis

Cellular cholesterol homeostasis is a tightly regulated process that ensures a stable supply of cholesterol for membrane structure and function, as well as for the synthesis of steroid hormones and bile acids, while preventing the cytotoxic effects of cholesterol excess.[1] The maintenance of this balance is primarily controlled by the interplay of cholesterol synthesis, uptake, and efflux. Two key families of transcription factors, the Sterol Regulatory Element-Binding Proteins (SREBPs) and the Liver X Receptors (LXRs), play a central role in this regulatory network.[1][2]

-

SREBPs: When cellular cholesterol levels are low, SREBPs are activated to upregulate the expression of genes involved in cholesterol biosynthesis and uptake.[1][3]

-

LXRs: Conversely, when cholesterol levels are high, oxysterols (oxidized derivatives of cholesterol) and certain cholesterol precursors activate LXRs, which promote cholesterol efflux and inhibit cholesterol synthesis.[4]

This compound: Mechanism of Action

This compound is a synthetic azasterol, an analogue of cholesterol where a carbon atom is replaced by a nitrogen atom. Its primary mechanism of action is the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24).[5][6][7] DHCR24 catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the reduction of desmosterol to cholesterol.[5]

By inhibiting DHCR24, this compound treatment leads to a significant accumulation of desmosterol within the cell.[8][9] This accumulation of an endogenous sterol intermediate makes this compound a valuable pharmacological tool to probe the cellular responses to alterations in cholesterol metabolism.

Diagram of this compound's Site of Action in the Cholesterol Biosynthesis Pathway

Caption: Inhibition of DHCR24 by this compound.

Impact on Key Signaling Pathways

The accumulation of desmosterol induced by this compound has profound effects on the key regulatory pathways of cholesterol homeostasis.

Liver X Receptor (LXR) Activation

Desmosterol has been identified as a potent endogenous agonist of LXRs.[4][5][9] The accumulation of desmosterol following this compound treatment leads to the activation of LXR and the subsequent upregulation of its target genes. These genes are primarily involved in cholesterol efflux and transport, such as ATP-binding cassette transporters ABCA1 and ABCG1.[4] LXR activation serves as a cellular defense mechanism to remove excess sterols.

Sterol Regulatory Element-Binding Protein (SREBP) Suppression

The accumulation of desmosterol also leads to the suppression of the SREBP signaling pathway.[9] High levels of intracellular sterols, including desmosterol, prevent the proteolytic processing and activation of SREBPs.[1][10] This leads to a downregulation of SREBP target genes, which include enzymes in the cholesterol biosynthesis pathway (e.g., HMG-CoA reductase) and the low-density lipoprotein receptor (LDLR), thereby reducing both de novo cholesterol synthesis and uptake.[2]

Signaling Pathway Modulation by this compound

Caption: this compound's dual impact on LXR and SREBP pathways.

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of this compound and DHCR24 inhibition.

Table 1: Inhibition of Sterol Biosynthesis in Yeast by this compound

| Concentration of this compound | Effect on 24-methylene sterol 24(28)-sterol reductase | Effect on 24-sterol methyltransferase | Zymosterol (% of total sterol) | Ergosta-5,7,22,24(28)-tetraenol (% of total sterol) | Reference |

| 1 µM | Total inhibition | Not specified | Accumulation observed | ~36% | [11] |

| 5 µM | Not specified | Not specified | 58-61% | <10% | [11] |

| 10 µM | Not specified | 71% inhibition | 58-61% | <10% | [11] |

Table 2: Effects of DHCR24 Inhibition on Cellular Sterol Composition and Gene Expression

| Treatment | Cell Type | Desmosterol (% of total sterols) | Change in LXR Target Gene Expression (e.g., ABCG1) | Change in SREBP Target Gene Expression (e.g., DHCR24, HMGCR) | Reference |

| DHCR24 inhibitor (Triparanol) | Peritoneal macrophages | Significant increase | Upregulation | Downregulation | [12] |

| Cholesterol Loading | Peritoneal macrophages | Increased in media | Upregulation of Abcg1 | Downregulation of Dhcr24 and Hmgcr | [12] |

| DHCR24 inhibitor (SH42) | Mouse liver | Markedly increased | LXRα-dependent benefits | Not specified | [4] |

Experimental Protocols

Cell Culture and Treatment with this compound

Objective: To induce desmosterol accumulation in cultured cells.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HepG2, primary macrophages)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates/flasks

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in culture plates or flasks and allow them to adhere and grow for 24 hours.

-

Preparation of Treatment Medium: Prepare the desired concentrations of this compound by diluting the stock solution in complete culture medium. A vehicle control (medium with DMSO or ethanol at the same concentration as the highest this compound treatment) should also be prepared.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal treatment time may vary depending on the cell type and the specific experimental endpoint.

-

Harvesting: After incubation, cells can be harvested for downstream analysis (e.g., sterol analysis, RNA extraction, protein extraction).

Analysis of Cellular Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the levels of cholesterol and desmosterol in cells treated with this compound.

Materials:

-

Cell pellet from treated and control cells

-

Internal standard (e.g., epicoprostanol)

-

Solvents for extraction (e.g., chloroform, methanol)

-

Saponification reagent (e.g., methanolic KOH)

-

Derivatization reagent (e.g., BSTFA with 1% TMCS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Lipid Extraction: Resuspend the cell pellet in a known volume of PBS. Add the internal standard. Extract lipids using a solvent system such as chloroform:methanol (2:1, v/v).

-

Saponification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add methanolic KOH and heat to saponify the cholesteryl esters, releasing free sterols.

-

Extraction of Non-saponifiable Lipids: After saponification, extract the non-saponifiable lipids (containing the free sterols) with a non-polar solvent like hexane.

-

Derivatization: Evaporate the solvent and derivatize the sterols to their trimethylsilyl (TMS) ethers using a reagent like BSTFA. This increases their volatility for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use an appropriate GC column (e.g., HP-5MS) and temperature program to separate the different sterols. The mass spectrometer is used to identify and quantify the peaks corresponding to cholesterol-TMS and desmosterol-TMS based on their retention times and mass fragmentation patterns.[13][14][15][16][17]

Experimental Workflow for Sterol Analysis

Caption: Workflow from cell treatment to sterol analysis.

Gene Expression Analysis by Quantitative PCR (qPCR)

Objective: To measure the mRNA levels of LXR and SREBP target genes in response to this compound treatment.

Materials:

-

Cell pellet from treated and control cells

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., ABCA1, ABCG1, HMGCR, LDLR) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reactions containing cDNA, forward and reverse primers for each target gene, and qPCR master mix. Run the reactions in a real-time PCR instrument.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes to the expression of the housekeeping gene. Calculate the fold change in gene expression in this compound-treated cells relative to the vehicle-treated control cells.[18]

Conclusion

This compound is a powerful pharmacological tool for dissecting the complex regulatory networks of cellular cholesterol homeostasis. By inhibiting DHCR24 and causing the accumulation of desmosterol, it provides a means to simultaneously activate LXR signaling and suppress the SREBP pathway. This allows for detailed investigations into the downstream consequences of these pathway modulations on cholesterol trafficking, gene expression, and overall cellular function. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound in their studies to further unravel the intricacies of cholesterol metabolism and its implications in health and disease.

References

- 1. Sterol metabolism and SREBP activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Key events in cancer: Dysregulation of SREBPs [frontiersin.org]

- 4. embopress.org [embopress.org]

- 5. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DHCR24 24-dehydrocholesterol reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. DHCR24 in Tumor Diagnosis and Treatment: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What dictates the accumulation of desmosterol in the developing brain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Azasterol inhibitors in yeast. Inhibition of the 24-methylene sterol delta24(28)-reductase and delta24-sterol methyltransferase of Saccharomyces cerevisiae by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. aocs.org [aocs.org]

- 17. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 18. Differential mRNA expression of seven genes involved in cholesterol metabolism and transport in the liver of atherosclerosis-susceptible and -resistant Japanese quail strains - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 23-Azacholesterol: A Chemical Probe for Lipid Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-Azacholesterol is a potent chemical tool that has carved a niche in the study of lipid biology. As a synthetic analog of cholesterol, its primary mechanism involves the specific inhibition of a key enzyme in the cholesterol biosynthesis pathway, leading to the accumulation of the precursor, desmosterol. This action not only perturbs cellular sterol homeostasis but also makes it an invaluable probe for dissecting complex lipid metabolic and signaling pathways. This guide provides an in-depth overview of this compound's mechanism of action, its application as a chemical probe, its impact on critical signaling cascades like the Sterol Regulatory Element-Binding Protein (SREBP) pathway, and detailed experimental protocols for its use.

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

This compound functions as a specific inhibitor of the enzyme 3-beta-hydroxysterol-delta-24-reductase (DHCR24), also known as Seladin-1. This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis: the reduction of the C24-25 double bond in desmosterol to yield cholesterol.

By blocking DHCR24, treatment of cells with this compound leads to a significant decrease in cellular cholesterol levels and a corresponding accumulation of desmosterol. This predictable perturbation allows researchers to study the cellular responses to altered sterol composition and the specific roles of desmosterol in various biological processes.

In other organisms, such as yeast, this compound has been shown to inhibit related enzymes. Specifically, it inhibits 24-methylene sterol 24(28)-sterol reductase and 24-sterol methyltransferase, leading to shifts in the cellular sterol profile.[1]

Caption: Inhibition of the final step of cholesterol biosynthesis by this compound.

Quantitative Data on Enzyme Inhibition

The inhibitory effects of this compound have been quantified in various studies. The following table summarizes data from studies on Saccharomyces cerevisiae, demonstrating concentration-dependent inhibition of sterol biosynthesis enzymes.

| Concentration (µM) | Target Enzyme | Effect | Source |

| 1 | 24-methylene sterol 24(28)-reductase | Total Inhibition | [1] |

| 10 | 24-sterol methyltransferase | 71% Inhibition | [1] |

| 0.2 - 1 | Multiple | Decline in ergosterol synthesis, accumulation of zymosterol | [1] |

| 5 - 10 | Multiple | Zymosterol constitutes 58-61% of total sterols | [1] |

Application as a Chemical Probe

The utility of sterol analogs is significantly enhanced when they are modified for bioorthogonal chemistry, such as "click chemistry".[2][3] While this compound itself is used for its inhibitory properties, its structural backbone is representative of cholesterol analogs that can be synthesized with chemical handles (e.g., a terminal alkyne) for visualization and pull-down experiments.[2][4][5] These "clickable" cholesterol probes enable the tracing of cholesterol metabolism, localization, and protein interactions within living cells.[2][5]

The core principle involves introducing a sterol analog containing an alkyne group into cells.[4] This alkyne can then undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a reporter molecule containing an azide group, such as a fluorophore or biotin.[3][6] This allows for direct visualization by fluorescence microscopy or affinity purification of interacting proteins for mass spectrometry analysis.[2][5]

Caption: Experimental workflow for using a clickable cholesterol probe.

Impact on Cellular Signaling Pathways

By altering the balance of cellular sterols, this compound indirectly influences key signaling pathways that sense and regulate lipid homeostasis.

The SREBP Pathway

Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of cholesterol and fatty acid synthesis.[7][8] Their activity is tightly controlled by cellular sterol levels. In sterol-replete cells, SREBPs are retained in the endoplasmic reticulum (ER) through binding to the SCAP/INSIG complex.[7] When ER sterol levels fall, the SCAP/SREBP complex is released and transported to the Golgi apparatus.[7][9] In the Golgi, SREBP is cleaved by two proteases (S1P and S2P), releasing its N-terminal domain, which translocates to the nucleus to activate the transcription of lipogenic genes.[7][10]

By inhibiting cholesterol synthesis, this compound can induce a low-sterol state, leading to the activation of the SREBP pathway, particularly SREBP-2, which primarily controls genes involved in cholesterol synthesis and uptake.[7]

Caption: The SREBP signaling pathway and its modulation by this compound.

Liver X Receptor (LXR) Signaling

Liver X Receptors (LXRs) are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol.[11] Desmosterol, which accumulates after this compound treatment, can also act as an LXR agonist. Activated LXRs promote the transcription of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1) and also influence fatty acid metabolism, in part by activating the transcription of SREBP-1c.[11][12] Therefore, this compound can be used to probe the interplay between the SREBP and LXR signaling axes.

Experimental Protocols

Protocol 1: Inhibition of Cellular Cholesterol Synthesis

This general protocol can be used to study the effect of this compound on the sterol profile of cultured mammalian cells.

-

Cell Culture: Plate cells (e.g., CHO, U87, or primary cells) in appropriate culture dishes and grow to 70-80% confluency.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solution in culture medium to final concentrations ranging from 0.1 µM to 10 µM. Replace the existing medium with the treatment medium. Include a vehicle-only control.

-

Incubation: Incubate the cells for a desired period (e.g., 24-48 hours) to allow for the inhibition of DHCR24 and the accumulation of desmosterol.

-

Lipid Extraction:

-

Wash the cells twice with cold Phosphate-Buffered Saline (PBS).

-

Scrape the cells into a solvent mixture for lipid extraction (e.g., a Folch extraction using chloroform:methanol).

-

Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

-

-

Analysis:

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in a suitable solvent.

-

Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS) to quantify the relative amounts of cholesterol and desmosterol.

-

Protocol 2: Click Reaction for Fluorescence Microscopy of a Cholesterol Analog

This protocol is adapted from methodologies for alkyne-cholesterol probes and can be used to visualize their subcellular localization.[2]

-

Cell Seeding and Labeling:

-

Seed cells on glass coverslips in a culture plate.

-

Incubate cells with medium containing delipidated fetal calf serum (FCS) and 10 µg/mL of an alkyne-cholesterol probe for 16 hours.

-

-

Fixation:

-

Wash cells with PBS.

-

Fix the cells using 3.7% formalin in buffer A (0.1 M HEPES/KOH, pH 7.4) for at least 16 hours.

-

Wash once with 155 mM ammonium acetate and twice with buffer A.

-

-

Click Reaction:

-

Prepare a 50 µM solution of an azide-fluorophore reporter (e.g., Azide-PEG3-Biotin followed by fluorescent streptavidin, or a direct fluorescent azide) in prewarmed buffer A.

-

Add the reporter solution to the fixed cells.

-

Initiate the reaction by adding 2 mM [acetonitrile]₄CuBF₄ in acetonitrile (to a final concentration of 2% acetonitrile).

-

Incubate at 43°C for 30 minutes with gentle agitation.

-

-

Washing and Mounting:

-

Wash the cells thoroughly with buffer A to remove unreacted reagents.

-

If desired, counterstain nuclei with a DNA dye (e.g., DAPI).

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the subcellular localization of the cholesterol probe using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.

-

Conclusion

This compound is a powerful and specific inhibitor of DHCR24, making it an essential tool for studying the consequences of acute desmosterol accumulation and cholesterol depletion. Its application extends from fundamental studies of sterol metabolism to the dissection of complex regulatory networks like the SREBP and LXR pathways. Furthermore, the principles underlying its use as a chemical probe inform the design of next-generation tools, such as clickable cholesterol analogs, which are revolutionizing our ability to visualize and map the intricate life of lipids within the cell. For researchers in lipid biology and drug development, a thorough understanding of this compound and its derivatives is crucial for designing experiments that can unravel the complexities of lipid-dependent cellular processes.

References

- 1. Azasterol inhibitors in yeast. Inhibition of the 24-methylene sterol delta24(28)-reductase and delta24-sterol methyltransferase of Saccharomyces cerevisiae by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. vectorlabs.com [vectorlabs.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. An essential requirement for the SCAP/SREBP signaling axis to protect cancer cells from lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis [frontiersin.org]

- 10. Activation of Sterol Regulatory Element Binding Protein and NLRP3 Inflammasome in Atherosclerotic Lesion Development in Diabetic Pigs | PLOS One [journals.plos.org]

- 11. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 23-Azacholesterol In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-Azacholesterol is a synthetic analogue of cholesterol that acts as an inhibitor of cholesterol biosynthesis. It is a valuable tool for in vitro studies aimed at understanding the role of cholesterol metabolism in various cellular processes, including cell proliferation, signaling, and viral replication. These application notes provide an overview of the typical treatment durations and experimental protocols for utilizing this compound in a laboratory setting. The provided protocols are based on established methodologies for similar cholesterol biosynthesis inhibitors and can be adapted for specific cell types and research questions.

Data Presentation: this compound Treatment Parameters

The optimal treatment duration and concentration of this compound can vary significantly depending on the cell type, experimental endpoint, and the specific research question. Below is a summary of typical ranges observed for cholesterol biosynthesis inhibitors in vitro.

| Parameter | Typical Range | Considerations |

| Treatment Duration | 24 to 72 hours | Shorter durations (e.g., 24 hours) may be sufficient to observe effects on signaling pathways. Longer durations (e.g., 48-72 hours or more) are often necessary to see effects on cell viability, proliferation, or significant alterations in lipid composition. |

| Concentration | Nanomolar (nM) to low Micromolar (µM) | The effective concentration is highly cell-type dependent. It is crucial to perform a dose-response curve to determine the optimal concentration for the desired effect without inducing significant cytotoxicity. |

| Cell Type | Various (e.g., cancer cell lines, primary cells) | Sensitivity to cholesterol biosynthesis inhibition varies. Cancer cells, which often have upregulated cholesterol synthesis, may be more sensitive. |

| Key Readouts | Cell Viability (MTT, SRB assays), Apoptosis (Caspase assays, Annexin V staining), Gene/Protein Expression (qPCR, Western Blot), Lipid Analysis (Mass Spectrometry) | The choice of readout will dictate the experimental design and treatment duration. |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by the inhibition of cholesterol biosynthesis and a general experimental workflow for in vitro studies using this compound.

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

Caption: General experimental workflow for in vitro studies with this compound.

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 0.1, 1, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of Protein Expression

This protocol is used to investigate the effect of this compound on the expression levels of specific proteins involved in cholesterol biosynthesis or related signaling pathways.

Materials:

-

Cell line of interest

-

6-well cell culture plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against DHCR24, SREBP-2, Akt, p-Akt)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 or 48 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for all samples, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

These protocols provide a foundation for designing and executing in vitro studies with this compound. Researchers should optimize these protocols based on their specific experimental needs and cell systems.

Application Notes and Protocols for Studying Lipid Raft Dynamics Using 23-Azacholesterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts are dynamic, nanoscale membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins. These platforms are crucial for cellular processes such as signal transduction, protein trafficking, and membrane fluidity modulation. The study of their dynamics is pivotal for understanding numerous physiological and pathological conditions. 23-Azacholesterol is a useful tool for investigating lipid raft function by altering the sterol composition of cellular membranes.

This compound acts as an inhibitor of the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol to cholesterol. By inhibiting DHCR24, treatment of cells with this compound leads to a depletion of cellular cholesterol and a corresponding accumulation of desmosterol.

Crucially, desmosterol, with its additional double bond in the side chain, is unable to functionally substitute for cholesterol in the formation and stabilization of lipid rafts. This alteration in membrane composition disrupts the integrity and function of lipid rafts, making this compound a valuable agent for studying the role of these microdomains in various cellular signaling pathways.

Data Presentation

The following tables summarize the expected quantitative changes in cellular sterol composition and the biophysical properties of membranes following treatment with this compound.

Table 1: Expected Changes in Cellular Sterol Composition After this compound Treatment

| Sterol | Control Cells | This compound Treated Cells | Fold Change |

| Cholesterol | High | Low | Decrease |

| Desmosterol | Low/Undetectable | High | Increase |

Table 2: Expected Biophysical Changes in Plasma Membrane Properties

| Property | Control (Cholesterol-Rich Rafts) | This compound Treated (Desmosterol-Rich Membranes) |

| Membrane Order | High in lipid rafts | Decreased |

| Lipid Packing | Tightly packed in rafts | Less tightly packed |

| Raft Stability | Stable | Destabilized |

Experimental Protocols

Protocol 1: Induction of Desmosterol Accumulation in Cultured Cells

This protocol describes how to treat cultured mammalian cells with this compound to induce the replacement of cholesterol with desmosterol.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, CHO, Huh7)

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Lipoprotein-deficient serum (LPDS)

-

This compound (stock solution in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

Cell counting apparatus

Procedure:

-

Cell Seeding: Plate cells at a density that will allow for several days of growth without reaching confluency.

-

Sterol Depletion (Optional but Recommended): To enhance the uptake and effect of this compound, pre-incubate the cells in a medium containing LPDS for 24-48 hours. This step reduces the exogenous supply of cholesterol.

-

This compound Treatment:

-